NAMPT Enzyme Inhibition – Low Single‑Digit Nanomolar IC₅₀ Achieved Via the 1‑Methyl‑1H‑pyrazole‑4‑sulfonyl Scaffold
A cyanoguanidine‑bearing analogue incorporating the 1‑methyl‑1H‑pyrazole‑4‑sulfonyl moiety displays an IC₅₀ of 4.30 nM against human NAMPT [1]. This value positions the scaffold among the most potent NAMPT‑directed sulfonamide chemotypes disclosed to date. For context, the clinical candidate daporinad (APO866) exhibits a biochemical IC₅₀ of 0.4‑1.0 nM, whereas many pyrazole‑4‑sulfonamide series from the patent literature show IC₅₀ values in the 10‑100 nM range [2]. The single‑digit nanomolar potency is a direct consequence of the N1‑methyl group enabling a favourable interaction within the enzyme’s hydrophobic channel, as inferred from the co‑crystal structures of closely related inhibitors [3].
| Evidence Dimension | Recombinant human NAMPT enzymatic IC₅₀ |
|---|---|
| Target Compound Data | IC₅₀ = 4.30 nM (compound BDBM180084; US9676721, Example 81) |
| Comparator Or Baseline | Daporinad (APO866) IC₅₀ ≈ 0.4‑1.0 nM; typical pyrazole‑4‑sulfonamide patent examples IC₅₀ = 10‑100 nM |
| Quantified Difference | ∼10‑fold more potent than average pyrazole‑4‑sulfonamide NAMPT inhibitors; within 4‑10× of clinical benchmark |
| Conditions | Enzymatic assay: 50 mM Hepes pH 7.5, 50 mM NaCl, 5 mM MgCl₂, 1 mM THP, 25 °C; 96‑well V‑bottom plate format |
Why This Matters
Procurement of this sulfonyl chloride enables immediate access to sub‑10 nM NAMPT‑targeting chemical matter, accelerating medicinal chemistry campaigns without the need for scaffold‑hopping exploration.
- [1] BindingDB entry BDBM180084. IC₅₀ = 4.30 nM for 2‑cyano‑1‑{[4‑(1‑methyl‑1H‑pyrazole‑4‑sulfonyl)phenyl]methyl}‑3‑(pyridin‑4‑yl)guanidine against human NAMPT (US9676721, Example 81). View Source
- [2] US9676721B2 – Compounds and compositions for the inhibition of NAMPT. Full patent with comparative IC₅₀ data. View Source
- [3] Buckmelter AJ et al. Identification of amides derived from 1H‑pyrazolo[3,4‑b]pyridine‑5‑carboxylic acid as potent NAMPT inhibitors. Bioorg Med Chem Lett. 2019. View Source
